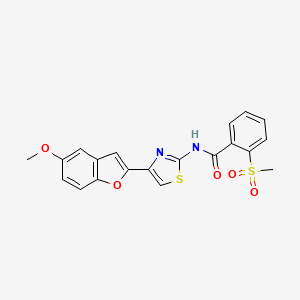

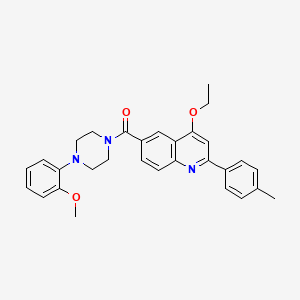

![molecular formula C19H20N2O2S B2432880 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide CAS No. 851407-56-2](/img/structure/B2432880.png)

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinolines are important in the field of natural products, pharmaceuticals, and materials science .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a thiophene ring, and an acetamide group . The exact structure would depend on the positions of these groups relative to each other.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinoline and thiophene rings, as well as the acetamide group . These groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make the compound relatively stable and low in reactivity, while the acetamide group could potentially form hydrogen bonds with other molecules .Applications De Recherche Scientifique

Molecular Structure and Reactivity

Studies on similar quinoline derivatives have highlighted their significance in understanding the spatial orientation of amide derivatives in anion coordination, revealing that these compounds can adopt different geometries to form complex structures with specific properties (Kalita & Baruah, 2010). This research provides insights into how the molecular structure of such compounds influences their reactivity and interaction with other molecules, offering potential pathways for designing new materials with desired characteristics.

Host-Guest Chemistry

Quinoline derivatives have been studied for their ability to form co-crystals with other compounds, indicating their potential in developing new materials with enhanced properties. For example, the formation of co-crystals and salts with aromatic diols suggests the utility of these compounds in the design of molecular recognition systems and the development of materials with specific optical or structural properties (Karmakar et al., 2009).

Corrosion Inhibition

Research on quinoxalines, a closely related chemical class, has demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. This suggests potential applications for quinoline derivatives in protecting materials from corrosion, highlighting the importance of molecular structure in determining the efficiency of corrosion inhibition (Zarrouk et al., 2014).

Fluorescence and Sensing Applications

Quinoline-based compounds have been utilized as fluorescent chemosensors for detecting metal ions, demonstrating their potential in environmental monitoring and biological research. The development of a turn-on fluorescent chemosensor capable of monitoring Zn2+ concentrations in living cells and aqueous solutions showcases the versatility of these compounds in sensing applications (Park et al., 2015).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of CCG-28247 is the Rho pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, and proliferation .

Mode of Action

CCG-28247 acts as a specific inhibitor of Rho pathway-mediated signaling . It operates downstream of Rho, blocking the transcription stimulated by various proteins involved in the Rho pathway . The compound’s action suggests a mechanism targeting MKL/SRF-dependent transcriptional activation .

Biochemical Pathways

CCG-28247 affects the Rho pathway , which is involved in various cellular processes . By inhibiting this pathway, CCG-28247 can influence the downstream effects of these processes, such as cell adhesion, migration, and proliferation .

Pharmacokinetics

Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

CCG-28247 has been shown to display activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell lines .

Propriétés

IUPAC Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-12-5-6-14-10-15(19(23)21-18(14)13(12)2)7-8-20-17(22)11-16-4-3-9-24-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFKGBUOBDBSAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

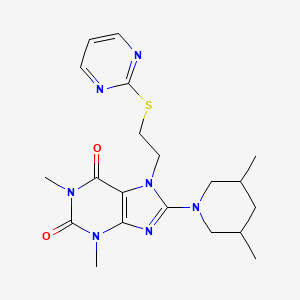

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2432798.png)

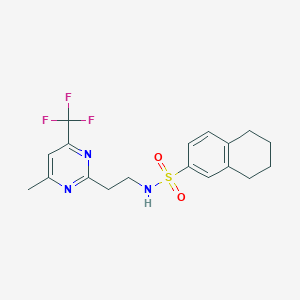

![3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2432799.png)

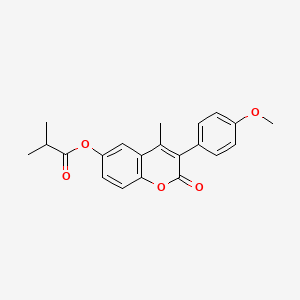

![3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2432804.png)

![3-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one](/img/structure/B2432805.png)

![7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432810.png)

![2-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2432811.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2432818.png)